(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a naphtho[1,2-d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphtho[1,2-d]thiazole core, followed by the introduction of the benzamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Indole, Benzimidazole, Quinoline
Uniqueness
(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide stands out due to its unique naphtho[1,2-d]thiazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-6-5-8-15(12-13)19(23)21-20-22(2)18-16-9-4-3-7-14(16)10-11-17(18)24-20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDHQDQQFYVOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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